![molecular formula C8H16ClNO B2856971 (1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride CAS No. 2361827-06-5](/img/structure/B2856971.png)
(1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]heptan-2-ol compounds are a type of organic compound that belongs to the class of organic compounds known as secondary alcohols . They are alcohols with two alkyl groups bonded to the carbon atom bearing the hydroxyl group .
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo[2.1.1]hexane, involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The molecular structure of these compounds typically includes a bicyclic system, which means it contains two fused rings. The “[2.2.1]” notation indicates the number of atoms in each of the fused rings .Chemical Reactions Analysis
The chemical reactions involving these types of compounds often involve transformations of the bicyclic system, such as the [2 + 2] cycloaddition mentioned earlier .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, the compound 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol has a molecular weight of 222.33 .Wissenschaftliche Forschungsanwendungen
Enzymatic Inhibition and Molecular Interaction
A potent bicyclic inhibitor of a family 27 α-galactosidase was developed, showcasing the application of conformationally restricted amines derived from (1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol analogues. These compounds demonstrated significant inhibitory activities against α-galactosidase enzymes from coffee bean and E. coli, with competitive inhibition observed for the GH27 enzyme (coffee bean) characterized by a low Ki value, indicating strong binding and potential applications in understanding enzyme mechanisms or developing therapeutic agents (Wang & Bennet, 2007).
Antimicrobial Applications
The antimicrobial properties of N-substituted 2-hydroxy(or allyloxy)-3-(aminomethoxy)bicyclo[2.2.1]heptanes, derived from aminomethylation processes involving bicyclo[2.2.1]heptane-2,3-diol, were explored, revealing high bactericidal and fungicidal activities in lubricating oils. This research underscores the compound's potential in enhancing the microbial resistance of lubricants and industrial fluids (Alimardanov et al., 2018).
Synthesis and Structural Analysis
The synthesis and crystal structure of a (1R,2R,5R)-(+)-2α-hydroxypinan-3-one ketimine compound, achieved through the condensation reaction involving (1R,2R,5R)-(+)-2α-hydroxypinan-3-one, highlights the structural and synthetic versatility of (1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol derivatives. The study provides insights into the compound's enantiomeric purity and crystallographic properties, useful for developing stereochemically complex molecules (Ayers et al., 2005).
Catalytic and Synthetic Applications
The use of (+)-camphor-derived amino alcohols from the bicyclo[2.2.1]heptan framework as ligands for catalytic reactions, such as the enantioselective addition of diethylzinc to benzaldehydes, underscores the utility of (1R,2R,4R,5R)-configured compounds in asymmetric synthesis and catalysis. These findings indicate the potential for developing novel catalysts and synthetic methodologies based on bicyclic frameworks (Nevalainen & Nevalainen, 2001).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,2R,4R,5R)-5-(aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-4-7-2-6-1-5(7)3-8(6)10;/h5-8,10H,1-4,9H2;1H/t5-,6-,7+,8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCDKTKCYBUTDZ-HZIXLPQISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C[C@H]2O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
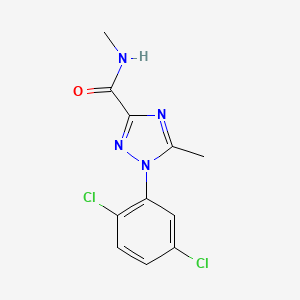
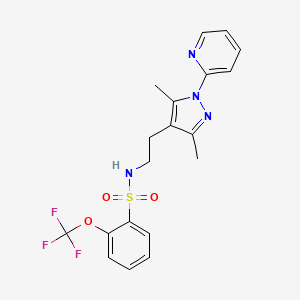
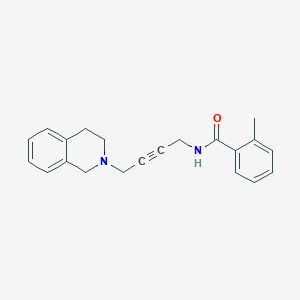

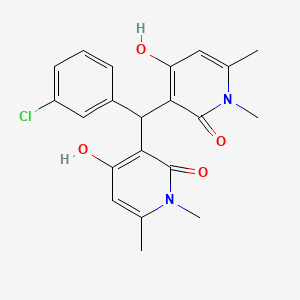
![3-[(Dimethylamino)methyl]-1-(4-methylphenyl)-4-phenyl-2-azetanone](/img/structure/B2856898.png)
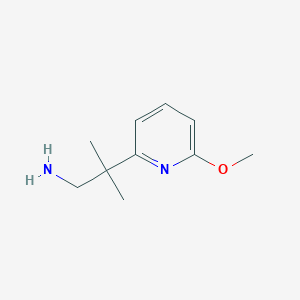
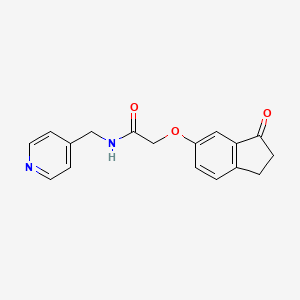
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2856902.png)

![(Z)-ethyl 1-isobutyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2856904.png)
![6-Acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2856905.png)
![N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2856907.png)

